molecular formula C9H14N2O B2710756 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1248136-61-9

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2710756
CAS No.: 1248136-61-9
M. Wt: 166.224
InChI Key: QTIJDAKMQZOACZ-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide (molecular formula: C₉H₁₄N₂O) is a piperidine derivative characterized by a propargyl (prop-2-yn-1-yl) group attached to the piperidine nitrogen and a carboxamide moiety at the 4-position. Its SMILES notation is C#CCN1CCC(CC1)C(=O)N, and its InChIKey is QTIJDAKMQZOACZ-UHFFFAOYSA-N . This compound has garnered attention in drug discovery, particularly for targeting viral proteases such as SARS-CoV-2 Papain-Like protease (PLpro) . Its synthetic accessibility via amide coupling protocols (e.g., using isobutyl chloroformate and triethylamine in chloroform) aligns with methods described for related piperidine-4-carboxamides .

Properties

IUPAC Name

1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h1,8H,3-7H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIJDAKMQZOACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with propynylating agents. One common method involves the use of 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride as a starting material . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the propynylation process.

Industrial Production Methods

Industrial production of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the propynyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine carboxamides.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating diverse derivatives that can be tailored for specific applications.

Biology

The compound has been studied for its biological activities , including:

  • Antimicrobial Properties : In vitro studies indicate that 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide exhibits antimicrobial effects against several bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in Table 1.
PathogenMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5
Mycobacterium tuberculosis4

This suggests its potential as a candidate for developing new antimicrobial agents.

  • Anticancer Activity : The compound has shown selective cytotoxicity against cancer cell lines. Notably, in studies involving MDA-MB-231 triple-negative breast cancer cells, it exhibited an IC50 value of 0.126 µM, significantly lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM). This indicates its potential for use in cancer therapy .

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific molecular targets, potentially acting as an inhibitor or modulator of enzymes and receptors involved in critical cellular processes .

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties , particularly against oxidative stress-induced neuronal damage. It has been shown to reduce apoptosis in neuronal cells by modulating oxidative stress pathways, highlighting its potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The propynyl group allows the compound to act as an inhibitor or modulator of certain enzymes and receptors. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents Molecular Formula Biological Target Synthesis Yield Key Findings
Target Compound Prop-2-yn-1-yl C₉H₁₄N₂O SARS-CoV-2 PLpro N/A Moderate inhibitory activity; used in ligand-based drug design
GRL0617 Analog 1-(1-Naphthalen-1-ylethyl), N-(benzodioxol-5-ylmethyl) C₂₆H₂₅N₃O₃ SARS-CoV PLpro N/A Higher binding affinity (ΔG < -9.0 kcal/mol) compared to target compound
(R)-N-(4-Fluorobenzyl) Derivative 1-(1-Naphthalen-1-ylethyl), 4-fluorobenzyl C₂₅H₂₄FN₃O SARS-CoV-2 entry inhibitors N/A Improved pharmacokinetics due to fluorine substitution
ZINC02123811 1-(3-(2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furochromen-6-yl)propanoyl) C₂₇H₂₈N₂O₄ SARS-CoV-2 Mpro N/A Natural derivative with high affinity (Kd = 0.8 µM) and stability
Compound 27g 1-(Indole-2-carbonyl), N-(2-(pyridin-4-yl)ethyl) C₂₈H₂₇ClN₄O₂ Neurotropic alphavirus replication 80% High synthetic yield; potent inhibition (EC₅₀ = 0.12 µM)

Impact of Substituents on Activity

  • Alkyne vs. Aromatic Groups : The propargyl group in the target compound offers synthetic flexibility for click chemistry but may reduce binding affinity compared to bulkier aromatic substituents (e.g., naphthyl in GRL0617 analogs) .
  • Fluorine Substitution : Fluorinated benzyl groups (e.g., 4-fluorobenzyl in ) enhance metabolic stability and bioavailability.
  • Hybrid Motifs : Compounds combining piperidine-4-carboxamide with indole or pyridine moieties (e.g., ) show enhanced antiviral potency due to dual-target engagement.

Pharmacokinetic and ADMET Profiles

  • Lipinski’s Rule Compliance : The target compound (MW = 166.23 g/mol) adheres to Lipinski’s criteria, unlike larger analogs (e.g., ZINC02123811, MW = 444.52 g/mol), which may face permeability challenges .
  • Veber Rule Metrics : Propargyl-substituted derivatives typically exhibit favorable solubility and polar surface area (<140 Ų), whereas naphthyl-containing analogs may require formulation optimization .

Biological Activity

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of the Compound

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide is characterized by a piperidine ring substituted with a propynyl group and a carboxamide functional group. This unique structure contributes to its potential for interacting with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, highlighting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus3.12
Escherichia coli12.5
Mycobacterium tuberculosis4

Anticancer Properties

The compound has also been investigated for its anticancer effects. It has demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index. Notably, in studies involving the MDA-MB-231 triple-negative breast cancer cell line, it exhibited an IC50 value of 0.126 µM, which is significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM) .

The biological activity of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases and proteases, thereby modulating signaling pathways critical for cell proliferation and survival .
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurological disorders .

Study on Anticancer Efficacy

In a recent study, the efficacy of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide was evaluated in vivo using mouse models implanted with MDA-MB-231 cells. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Neuroprotective Effects

Another study explored the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results showed that it could reduce apoptosis in neuronal cells by modulating oxidative stress pathways, suggesting applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where the propargyl group (prop-2-yn-1-yl) is introduced to the piperidine-4-carboxamide scaffold. A typical approach involves coupling piperidine-4-carboxamide with propargyl bromide under basic conditions (e.g., NaH in DMF). Post-synthesis purification via column chromatography and characterization by 1^1H/13^13C NMR and HPLC (≥98% purity) is essential .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy (1^1H, 13^13C, DEPT) to confirm regiochemistry and functional groups.
  • HPLC-MS to assess purity (>95%) and detect impurities.
  • FT-IR to validate carbonyl (amide) and alkyne (C≡C) stretches.
    Cross-referencing with PubChem’s computed spectral data (InChIKey, SMILES) ensures structural accuracy .

Q. What are the primary biological targets of piperidine-4-carboxamide derivatives?

  • Methodology : Piperidine carboxamides often target neurological or metabolic pathways. For example, similar compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) bind to σ receptors or modulate ion channels. Researchers should conduct receptor-binding assays (e.g., radioligand displacement) or enzymatic inhibition studies using purified targets (e.g., kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Contradictions may arise from assay conditions (e.g., buffer pH, cell lines). Systematic approaches include:

  • Dose-response curves across multiple concentrations (IC50_{50}/EC50_{50} determination).
  • Orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement.
  • Meta-analysis of published data to identify confounding variables (e.g., solvent effects) .

Q. What strategies optimize the compound’s regioselectivity during synthesis?

  • Methodology : To minimize byproducts (e.g., N-alkylation vs. O-alkylation):

  • Use sterically hindered bases (e.g., DBU) to favor specific transition states.
  • Employ protecting groups (e.g., Boc) on the piperidine nitrogen before introducing the propargyl moiety.
  • Monitor reaction progress via TLC or in situ FT-IR to adjust reaction time/temperature .

Q. How can in silico modeling predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate solubility, blood-brain barrier permeability, and CYP450 interactions.
  • Molecular docking (AutoDock Vina) to simulate binding to targets like GPCRs or enzymes.
    Validate predictions with experimental data (e.g., in vitro hepatic microsomal stability assays) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

  • Methodology :

  • Factorial design (e.g., 2k^k factorial) to test substituent effects on the piperidine or propargyl groups.
  • Free-Wilson analysis to quantify contributions of specific functional groups to activity.
  • Co-crystallization studies (X-ray crystallography) to visualize binding modes .

Q. How can researchers address discrepancies between computational and experimental toxicity profiles?

  • Methodology :

  • In vitro cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) to validate computational predictions (e.g., ProTox-II).
  • Metabolite identification (LC-HRMS) to detect reactive intermediates not modeled in silico.
  • Comparative studies with structurally related compounds to isolate toxicophores .

Safety and Handling

Q. What precautions are critical when handling 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide?

  • Methodology :

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact (P261/P262 precautions).
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Dispose of waste via licensed hazardous waste contractors to comply with GHS/CLP regulations .

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